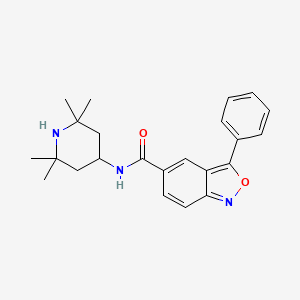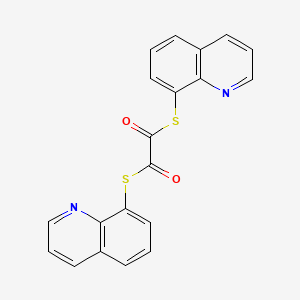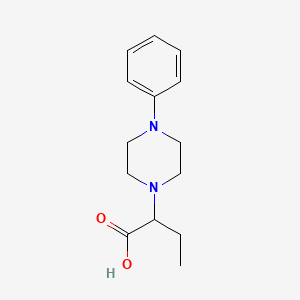
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide, also known as P7C3, is a small molecule that has gained significant attention in the scientific community due to its potential neuroprotective properties. P7C3 was first discovered in 2010 by a group of scientists at the University of Texas Southwestern Medical Center, who were investigating compounds that could protect neurons from cell death.
Mechanism of Action
The exact mechanism of action of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide is not fully understood, but it is thought to work by activating the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical molecule involved in cellular metabolism and energy production, and has been shown to play a role in neuronal survival.
Biochemical and Physiological Effects:
In addition to its potential neuroprotective properties, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has also been shown to have other effects on biochemical and physiological processes. For example, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival. 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has also been shown to increase the activity of the enzyme SIRT1, which is involved in regulating cellular metabolism and energy production.
Advantages and Limitations for Lab Experiments
One advantage of using 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide in lab experiments is its relatively low toxicity, which allows for higher doses to be used without causing adverse effects. Additionally, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to have a broad range of potential applications in neuroprotection, making it a promising candidate for further research. However, one limitation of using 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide. One area of interest is the potential use of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide and to identify potential targets for therapeutic intervention. Finally, more studies are needed to determine the safety and efficacy of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide in human clinical trials.
Synthesis Methods
The synthesis of 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide involves several steps, including the reaction of 2-aminobenzoxazole with 4-(2,2,6,6-tetramethylpiperidin-4-yl)aniline, followed by the addition of phenyl isocyanate. The resulting compound is then purified by column chromatography to yield 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide.
Scientific Research Applications
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to have potential neuroprotective properties in a variety of preclinical models, including in vitro and in vivo studies. Specifically, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to promote the survival of newborn neurons in the hippocampus, a brain region critical for learning and memory. Additionally, 3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide has been shown to protect against neuronal death in models of Parkinson's disease and traumatic brain injury.
properties
IUPAC Name |
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-22(2)13-17(14-23(3,4)26-22)24-21(27)16-10-11-19-18(12-16)20(28-25-19)15-8-6-5-7-9-15/h5-12,17,26H,13-14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMZNVAYMGTJIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,1-benzoxazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,5-dioxoimidazolidin-4-yl]acetate](/img/structure/B7464025.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)-(4-methylpiperazin-1-yl)methanone](/img/structure/B7464033.png)
![6-chloro-N-cyclohexyl-N-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7464034.png)




![7-methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B7464072.png)
![N-methyl-5-[(tetrazolo[1,5-b]pyridazin-6-ylamino)methyl]thiophene-2-sulfonamide](/img/structure/B7464077.png)
![N-(3-morpholin-4-ylpropyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7464085.png)


